molecular formula C21H29N3O3 B1381860 Ma-chminaca CAS No. 1971007-96-1

Ma-chminaca

Katalognummer: B1381860
CAS-Nummer: 1971007-96-1
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: CRGGXDSTBHQLKJ-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

MA-CHMINACA, also known as MMB-CHMINACA, is an indazole-based synthetic cannabinoid . It is a potent agonist of the CB1 receptor , which is part of the endocannabinoid system. The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .

Mode of Action

this compound binds to the CB1 receptor with high affinity . This interaction triggers a series of changes within the cell, leading to the physiological and psychological effects associated with cannabinoids .

Biochemical Pathways

The primary metabolic pathways of this compound involve ester hydrolysis and monohydroxylation . These biotransformations mainly occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . The metabolites A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as targets for documenting this compound intake in clinical and forensic cases .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .

Result of Action

It is known that synthetic cannabinoids can disrupt normal endocannabinoid signaling, leading to a range of physiological and psychological effects . For instance, MDMB-CHMINACA, a similar synthetic cannabinoid, has been shown to induce significant memory impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this aspect are lacking. Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the compound. Furthermore, the individual’s metabolic rate, overall health status, and genetic factors can also influence the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Ma-chminaca plays a significant role in biochemical reactions, primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. This compound binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .

Cellular Effects

This compound influences several cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound’s activation of CB1 receptors can inhibit neurotransmitter release, affecting synaptic transmission and plasticity. This can lead to altered mood, cognition, and perception. In immune cells, activation of CB2 receptors by this compound can modulate cytokine release, impacting inflammatory responses . Additionally, this compound has been shown to affect gene expression by altering the transcription of genes involved in cell survival, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the orthosteric site of CB1 and CB2 receptors, leading to receptor activation. This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity. This compound also influences ion channel activity, particularly calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability . Furthermore, this compound can modulate the activity of various kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MA-CHMINACA durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte Metaboliten, reduzierte Amide und substituierte Indazol-Derivate .

Wissenschaftliche Forschungsanwendungen

This compound wird hauptsächlich in forensischen und Forschungsanwendungen verwendet. Es dient als analytischer Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken, um synthetische Cannabinoide in biologischen und Umweltproben zu identifizieren und zu quantifizieren . Die Verbindung wird auch in Studien verwendet, die den Metabolismus und die Toxikologie von synthetischen Cannabinoiden untersuchen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als potenter Agonist des CB1-Rezeptors wirkt, einem zentralen Cannabinoid-Rezeptor im Endocannabinoid-System . Die Bindungsaffinität und Potenz von this compound am CB1-Rezeptor sind deutlich höher als die von natürlichen Cannabinoiden wie THC . Diese hohe Potenz kann zu schweren physiologischen und psychologischen Auswirkungen führen, darunter Euphorie, Halluzinationen und potenziell lebensbedrohliche Nebenwirkungen .

Wissenschaftliche Forschungsanwendungen

Introduction to MA-CHMINACA

This compound, also known as methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. This compound is structurally related to other synthetic cannabinoids and has garnered attention for its applications in forensic science and research. It was first synthesized by Pfizer and has been associated with various physiological effects, although its specific toxicological properties remain largely unknown .

Detection Methods

Several analytical techniques have been employed to detect this compound in biological matrices, including:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for the simultaneous detection of multiple synthetic cannabinoids, including this compound, in urine, blood, and hair samples. A study highlighted its effectiveness in analyzing real forensic samples .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Another prevalent method used for the identification of synthetic cannabinoids in complex biological matrices.

Case Studies

  • Hospitalization Cases : There have been reports linking this compound to hospitalizations due to intoxication. For instance, a study noted that synthetic cannabinoids, including this compound, contributed to significant health risks among users .
  • Prevalence Studies : Research has indicated that this compound is often detected in drug testing scenarios, emphasizing its role as a common substance among synthetic cannabinoid users .

Toxicological Insights

While the specific toxicological profile of this compound is not well-documented, there are general concerns regarding synthetic cannabinoids. Users often report severe adverse effects, which can include:

  • Psychosis
  • Tachycardia
  • Nausea
  • Altered mental status

These effects necessitate further research into the pharmacodynamics and pharmacokinetics of this compound to establish safe handling guidelines for forensic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Veresterung einzigartig, die seine pharmakokinetischen Eigenschaften im Vergleich zu seinen Analoga verändert. Diese Modifikation kann seine metabolische Stabilität, Bioverfügbarkeit und die Gesamtpotenz beeinflussen .

Biologische Aktivität

ADB-CHMINACA, often referred to as Ma-chminaca, is a synthetic cannabinoid that has gained attention due to its potent biological activity and associated health risks. This article provides a comprehensive overview of the biological activity of ADB-CHMINACA, including its pharmacological effects, metabolic pathways, clinical case studies, and implications for public health.

ADB-CHMINACA is a full agonist of the cannabinoid receptors CB1 and CB2. Its chemical structure includes a cyclohexylmethyl tail, which plays a significant role in its interaction with these receptors. The binding affinities reported for ADB-CHMINACA are approximately 0.289 nM for CB1 and 0.49 nM for CB2, indicating its high potency compared to other cannabinoids . The efficacy of ADB-CHMINACA in inhibiting forskolin-stimulated release of cyclic adenosine monophosphate (cAMP) is comparable to that of the well-known cannabinoid WIN55,212-2 .

Metabolism and Biotransformation

Research on the metabolism of ADB-CHMINACA has identified several metabolites resulting from its biotransformation. In vitro studies using human hepatocytes revealed ten major metabolites, primarily formed at the cyclohexylmethyl tail of the compound. Notable metabolites include:

MetaboliteStructure Description
A9Hydroxycyclohexylmethyl variant
A44-Hydroxycyclohexyl variant
A6Another hydroxycyclohexylmethyl variant

These metabolites are critical for understanding the drug's pharmacokinetics and potential detection in biological specimens .

Clinical Case Studies

The clinical implications of ADB-CHMINACA use are significant, as evidenced by multiple case studies highlighting its toxicity:

  • Case Series of Synthetic Cannabinoid Intoxication :
    • An emergency department report detailed 11 patients who exhibited severe symptoms after exposure to ADB-CHMINACA, including obtundation, seizures, and in one case, death due to anoxic brain injury. Most patients required sedation and respiratory support .
  • Postmortem Analysis :
    • A study examining postmortem distribution found that ADB-CHMINACA was present in various tissues, with the highest concentrations detected in the liver (156 ng/g). This suggests significant systemic absorption and potential for toxicity .
  • Fatal Poisoning Case :
    • Another report described a fatal poisoning incident involving ADB-CHMINACA combined with alcohol. Toxicological analysis revealed severe pulmonary edema and hypoxic encephalopathy as contributing factors to death .

Public Health Implications

The rise in synthetic cannabinoid use poses considerable public health risks. The potency of ADB-CHMINACA can lead to unpredictable effects, especially among vulnerable populations such as adolescents and individuals with pre-existing mental health conditions . Emergency physicians must be equipped to recognize and manage synthetic cannabinoid intoxication effectively.

Eigenschaften

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGGXDSTBHQLKJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344891
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-96-1
Record name Ma-chminaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MA-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ma-chminaca
Reactant of Route 2
Ma-chminaca
Reactant of Route 3
Reactant of Route 3
Ma-chminaca
Reactant of Route 4
Reactant of Route 4
Ma-chminaca
Reactant of Route 5
Reactant of Route 5
Ma-chminaca
Reactant of Route 6
Reactant of Route 6
Ma-chminaca
Customer
Q & A

Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?

A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of this compound in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of this compound analyzed under the same experimental conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.